molecular formula C25H25N3O4S B2417202 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898424-66-3

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2417202
CAS No.: 898424-66-3
M. Wt: 463.55
InChI Key: TUFTWYAORHEBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c29-24(26-13-17-7-8-21-22(12-17)32-16-31-21)25(30)27-14-20(23-6-3-11-33-23)28-10-9-18-4-1-2-5-19(18)15-28/h1-8,11-12,20H,9-10,13-16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFTWYAORHEBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzo[d][1,3]dioxole ring and an oxalamide moiety, which are known to confer various pharmacological properties.

Structural Characteristics

The compound's structure can be dissected into several key components:

  • Benzo[d][1,3]dioxole Ring : This moiety is recognized for its stability and bioactivity, often serving as a pharmacophore in drug design.
  • Oxalamide Linkage : The oxalamide group enhances the compound's ability to interact with biological targets.
  • Dihydroisoquinoline and Thiophene Substituents : These groups are implicated in modulating the compound's biological activity through specific interactions with receptors or enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may exert its effects by:

  • Binding to Enzymes : The compound can inhibit or activate various enzymes, leading to altered metabolic pathways.
  • Modulating Receptor Activity : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and pain perception.

Biological Activity Overview

The biological activities of this compound have been explored in various studies:

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce:

  • Cell Cycle Arrest : The compound can halt the progression of cancer cells through the cell cycle.
  • Apoptosis : It triggers programmed cell death in malignant cells by modulating key regulatory proteins involved in apoptosis pathways.

Neuropharmacological Effects

Preliminary studies suggest that this compound may also possess neuropharmacological effects, including:

  • Antidepressant Activity : Its interaction with serotonin receptors may contribute to mood-enhancing effects.
  • Anxiolytic Properties : The compound shows potential in reducing anxiety through modulation of GABAergic signaling.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies :
    • A study assessed the cytotoxicity of the compound against various cancer cell lines, demonstrating IC50 values indicative of potent anticancer activity.
    • Mechanistic investigations revealed that the compound disrupts mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production.
  • In Vivo Studies :
    • Animal models have been utilized to evaluate the neuropharmacological effects. Behavioral assays indicated significant reductions in anxiety-like behaviors following administration of the compound.
    • Tumor-bearing mice treated with the compound showed reduced tumor growth compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces cell cycle arrest; apoptosis
NeuropharmacologicalAnxiolytic and antidepressant properties
Enzyme InteractionModulates enzyme activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

  • Methodology : The synthesis of oxalamide derivatives typically involves coupling reactions between acyl chlorides and amines. For example, a two-step procedure may include:

Step 1 : Reacting benzo[d][1,3]dioxol-5-ylmethylamine with oxalyl chloride to form the intermediate N-acylated product.

Step 2 : Coupling the intermediate with 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base like triethylamine .

  • Optimization : Yield improvements can be achieved by adjusting reaction time (monitored via TLC), solvent polarity, or using catalysts like DMAP. Evidence suggests glacial acetic acid as a reflux solvent enhances cyclization in related oxalamide syntheses .

Q. How should researchers approach the structural characterization of this compound using spectroscopic methods?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify protons and carbons in the benzodioxole, thiophene, and dihydroisoquinoline moieties. For example, the methylene group in the oxalamide linker typically appears as a singlet near δ 4.0–4.5 ppm .
  • HRMS : Confirm molecular weight with high-resolution mass spectrometry. A mass error <5 ppm ensures structural fidelity .
  • IR : Validate carbonyl (C=O) stretches in the oxalamide core (~1650–1700 cm1^{-1}) and aromatic C-H bends .

Advanced Research Questions

Q. What strategies can mitigate discrepancies in reported biological activities of this compound across studies?

  • Methodology : Contradictions often arise from assay variability. To address this:

Standardize Assays : Use identical cell lines (e.g., HEK-293 for receptor-binding studies) and control compounds.

Dose-Response Curves : Compare EC50_{50} values across studies to assess potency consistency.

Orthogonal Validation : Confirm activity via complementary methods (e.g., SPR for binding affinity if initial data came from fluorescence assays) .

Q. How can computational chemistry predict binding interactions between this compound and biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on the thiophene and dihydroisoquinoline groups, which may engage in π-π stacking or hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict bioavailability .

Q. What synthetic modifications could enhance this compound’s metabolic stability without compromising activity?

  • Methodology :

  • Bioisosteric Replacement : Substitute the benzodioxole ring with a fluorinated aryl group to reduce oxidative metabolism.
  • Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) to the oxalamide nitrogen to improve solubility and prolong half-life .
  • In Vitro Assays : Test modified analogs in liver microsome stability assays and compare with the parent compound .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Methodology :

  • Chiral Resolution : Separate enantiomers via HPLC using a chiral stationary phase (e.g., amylose-based columns).
  • Activity Comparison : Test isolated enantiomers in target-specific assays (e.g., IC50_{50} against PDE enzymes).
  • X-ray Crystallography : Resolve the absolute configuration of the active enantiomer to guide structure-based drug design .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s selectivity for kinase targets?

  • Methodology :

  • Kinase Panel Screening : Test the compound against a broad panel (e.g., 100+ kinases) using ATP-competitive assays.
  • Counter-Screening : Validate off-target effects via secondary assays (e.g., phosphatase inhibition).
  • Structural Analysis : Compare binding poses in kinases with high vs. low selectivity using crystallographic data .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

  • Methodology :

  • Pharmacokinetics : Use Sprague-Dawley rats for IV/PO dosing to calculate AUC, Cmax_{\text{max}}, and t1/2_{1/2}.
  • Disease Models : Select models based on putative targets (e.g., collagen-induced arthritis for anti-inflammatory activity or xenografts for oncology) .
  • Toxicity Screening : Conduct subacute dosing (14-day) to assess hepatorenal toxicity via serum ALT/Cr levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.